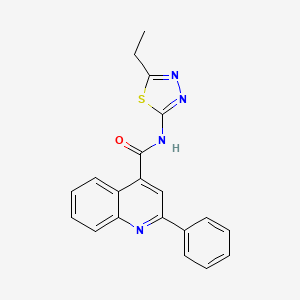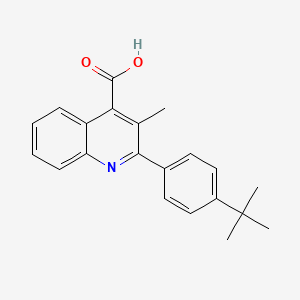![molecular formula C17H14ClFN4O3 B14952095 2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)
2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro, fluoro, and morpholinyl groups, as well as a benzoxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.
Introduction of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Formation of the Benzamide Core: The benzamide core is formed by coupling the benzoxadiazole intermediate with a chloro-fluoro-substituted benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions include substituted benzamides, benzoxadiazole derivatives, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with biological macromolecules, leading to changes in their function. The morpholinyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound shares the benzamide core and morpholinyl group but differs in the presence of an indole moiety instead of benzoxadiazole.
2-chloro-4-fluoro-5-(7-morpholin-4-yl-quinazolin-4-yl)phenyl-(6-methoxy-pyridazin-3-yl)-methanol: Similar in having chloro and fluoro substituents and a morpholinyl group but contains a quinazoline and pyridazine moiety.
Uniqueness
2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is unique due to the presence of the benzoxadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluorescence or specific molecular interactions are desired.
Propiedades
Fórmula molecular |
C17H14ClFN4O3 |
|---|---|
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzamide |
InChI |
InChI=1S/C17H14ClFN4O3/c18-10-2-1-3-11(19)14(10)17(24)20-12-4-5-13(16-15(12)21-26-22-16)23-6-8-25-9-7-23/h1-5H,6-9H2,(H,20,24) |
Clave InChI |
HKRKTSYNNVMBNU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B14952020.png)
![Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B14952023.png)
![N-(2-Ethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B14952024.png)

![N-(2,4-dimethoxyphenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B14952033.png)
![N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952052.png)
![2-Hydroxy-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14952053.png)
![Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14952057.png)
![N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
![4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B14952066.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952075.png)
![Ethyl 6-hydroxy[1,2,5]thiadiazolo[3,4-h]quinoline-7-carboxylate](/img/structure/B14952083.png)

